molecular formula C9H17NO3 B13849963 (3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Cat. No.: B13849963
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-ZCFIWIBFSA-N
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Description

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound is widely used in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding hydroxylamine. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-N-oxyl (TEMPO) with a suitable oxidizing agent such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired nitroxide radical.

Industrial Production Methods

In industrial settings, the production of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form oxoammonium salts.

    Reduction: It can be reduced back to the corresponding hydroxylamine.

    Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) in aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or ascorbic acid in an appropriate solvent.

    Substitution: Various nucleophiles under mild conditions.

Major Products

    Oxidation: Oxoammonium salts.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has numerous applications in scientific research:

    Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of biological membranes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to undergo reversible redox reactions. It can alternate between the nitroxide radical and the corresponding hydroxylamine or oxoammonium forms. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes and proteins, modulating their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): Another stable nitroxide radical commonly used in similar applications.

    4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous media.

    3-Carboxy-PROXYL: A carboxylated nitroxide radical with similar properties.

Uniqueness

(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is unique due to its specific structural features, which confer distinct reactivity and stability. Its carboxyl group enhances its solubility in aqueous media, making it particularly useful in biological and medical applications. Additionally, its stability as a nitroxide radical allows for its use in various redox reactions and as a spin label in EPR spectroscopy.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m1/s1

InChI Key

CLKPVQZFNYXFCY-ZCFIWIBFSA-N

Isomeric SMILES

CC1(C[C@@H](C(N1O)(C)C)C(=O)O)C

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C

Origin of Product

United States

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